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  • Product: 5,5-Dimethyloxazolidine
  • CAS: 67626-79-3

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5,5-dimethyloxazolidine-2,4-dione

Introduction 5,5-Dimethyloxazolidine-2,4-dione (DMO) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of various pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5,5-Dimethyloxazolidine-2,4-dione (DMO) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-epileptic drugs.[1] Its structural motif is also explored for the development of small molecule inhibitors.[1] This document provides a comprehensive guide for the synthesis of 5,5-dimethyloxazolidine-2,4-dione, starting from readily available commercial reagents, acetone and urea. The synthetic route presented herein is a multi-step process, designed to provide a clear and reproducible methodology for researchers and scientists in the field.

The initially proposed direct synthesis from acetone and urea is a simplification of the practical laboratory procedure. A more reliable and well-documented approach involves a three-step synthesis, which will be detailed in this guide. This multi-step pathway ensures higher purity of intermediates and a more controlled final product formation.

Overall Synthetic Scheme

The synthesis of 5,5-dimethyloxazolidine-2,4-dione from acetone is accomplished in three main steps:

  • Synthesis of Acetone Cyanohydrin: An addition reaction between acetone and a cyanide source.

  • Synthesis of 2-Hydroxyisobutyramide: Hydrolysis of the nitrile group of acetone cyanohydrin.

  • Cyclization to 5,5-Dimethyloxazolidine-2,4-dione: Ring formation from 2-hydroxyisobutyramide using a suitable carbonyl source.

Overall Synthesis Workflow cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Cyclization Acetone Acetone Acetone_Cyanohydrin Acetone Cyanohydrin Acetone->Acetone_Cyanohydrin Urea Urea (Conceptual Source) NaCN Sodium Cyanide NaCN->Acetone_Cyanohydrin H2SO4 Sulfuric Acid H2SO4->Acetone_Cyanohydrin Hydroxyisobutyramide 2-Hydroxyisobutyramide Acetone_Cyanohydrin->Hydroxyisobutyramide MnO2 Manganese Dioxide MnO2->Hydroxyisobutyramide H2O Water H2O->Hydroxyisobutyramide DMO 5,5-Dimethyloxazolidine-2,4-dione Hydroxyisobutyramide->DMO Diethyl_Carbonate Diethyl Carbonate Diethyl_Carbonate->DMO Base Base Base->DMO

Caption: Overall workflow for the synthesis of 5,5-dimethyloxazolidine-2,4-dione.

PART 1: Synthesis of Acetone Cyanohydrin

Scientific Principle and Mechanistic Insight

The formation of acetone cyanohydrin is a classic example of a nucleophilic addition to a carbonyl group. The reaction is catalyzed by a base, which generates the cyanide anion (CN⁻) from a source like sodium or potassium cyanide. The highly nucleophilic cyanide ion then attacks the electrophilic carbonyl carbon of acetone, leading to a tetrahedral intermediate. This intermediate is subsequently protonated by a weak acid to yield the cyanohydrin. In this protocol, sulfuric acid is used to generate hydrocyanic acid (HCN) in situ, which then participates in the reaction.

Mechanism of Acetone Cyanohydrin Formation acetone Acetone intermediate Tetrahedral Intermediate acetone->intermediate Nucleophilic attack cyanide CN⁻ hcn HCN cyanohydrin Acetone Cyanohydrin intermediate->cyanohydrin Protonation

Caption: Mechanism of acetone cyanohydrin formation.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Acetone58.08713 g (900 mL)12.3
Sodium Cyanide (95%)49.01500 g9.7
Sulfuric Acid (40%)98.082.1 L8.5
Water18.021.2 L-
Diethyl Ether74.12750 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 5-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of 500 g (9.7 moles) of powdered 95% sodium cyanide in 1.2 L of water.

  • To this solution, add 900 mL (713 g, 12.3 moles) of acetone.

  • Place the flask in an ice bath and stir the solution vigorously.

  • Once the temperature of the solution reaches 15°C, begin the dropwise addition of 2.1 L of 40% sulfuric acid over a period of approximately 3 hours. Maintain the reaction temperature between 10°C and 20°C throughout the addition.

  • After the complete addition of the acid, continue stirring for an additional 15 minutes.

  • Allow the mixture to stand, which will cause the inorganic salts to settle. An organic layer of acetone cyanohydrin may separate at this stage.

  • Decant the acetone cyanohydrin layer if it has formed.

  • Filter the remaining mixture to remove the precipitated sodium bisulfate. Wash the salt cake with three 50-mL portions of acetone.

  • Combine the filtrate and the acetone washings with the aqueous layer from the initial separation.

  • Extract the aqueous solution three times with 250-mL portions of diethyl ether.

  • Combine all organic fractions (the initially decanted layer and the ether extracts) and dry over anhydrous sodium sulfate.

  • Remove the diethyl ether and any unreacted acetone by distillation at atmospheric pressure using a water bath.

  • Distill the residue under reduced pressure. The fraction collected at 78-82°C/15 mmHg is the acetone cyanohydrin product. The expected yield is 640-650 g (77-78%).[2]

Safety Precautions:

  • Extreme Toxicity: Sodium cyanide and hydrogen cyanide (generated in situ) are highly toxic. This procedure must be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Cyanide Waste: All cyanide-containing waste must be quenched with an appropriate reagent (e.g., sodium hypochlorite solution) before disposal according to institutional safety guidelines.

PART 2: Synthesis of 2-Hydroxyisobutyramide

Scientific Principle and Mechanistic Insight

The conversion of a nitrile to an amide is a hydrolysis reaction. This transformation can be catalyzed by acid or base. In this protocol, we adapt a method utilizing manganese dioxide (MnO₂) as a catalyst for the hydration of the nitrile group of acetone cyanohydrin.[3] This method offers a milder alternative to strong acid or base hydrolysis, which can sometimes lead to the formation of the corresponding carboxylic acid as a byproduct. The manganese dioxide is believed to activate the nitrile group, facilitating the nucleophilic attack by water.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Acetone Cyanohydrin85.0910 g0.117
Manganese Dioxide (activated)86.9420 g-
Water18.0240 g2.22
Acetone58.0810 g0.172

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 10 g (0.117 moles) of acetone cyanohydrin, 40 g of water, and 10 g of acetone.

  • To this mixture, add 20 g of activated manganese dioxide.

  • Heat the reaction mixture to 60-90°C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting material.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the manganese dioxide catalyst. Wash the catalyst with a small amount of water.

  • Combine the filtrate and the washings. The aqueous solution contains the 2-hydroxyisobutyramide product.

  • The product can be isolated by evaporation of the water under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

PART 3: Synthesis of 5,5-Dimethyloxazolidine-2,4-dione

Scientific Principle and Mechanistic Insight

The final step in the synthesis is the cyclization of 2-hydroxyisobutyramide to form the oxazolidinedione ring. This is achieved by reacting 2-hydroxyisobutyramide with a carbonylating agent. While phosgene can be used, a safer and more convenient alternative is diethyl carbonate.[4] The reaction is typically catalyzed by a base, such as sodium ethoxide. The base deprotonates the amide nitrogen and the hydroxyl group of 2-hydroxyisobutyramide, which then act as nucleophiles, attacking the carbonyl carbons of diethyl carbonate in a stepwise manner to form the five-membered ring, with the elimination of ethanol.

Mechanism of DMO Formation amide 2-Hydroxyisobutyramide deprotonated_amide Deprotonated Intermediate amide->deprotonated_amide Deprotonation carbonate Diethyl Carbonate adduct Carbonate Adduct base Base (e.g., NaOEt) deprotonated_amide->adduct Nucleophilic Attack cyclized_intermediate Cyclized Intermediate adduct->cyclized_intermediate Intramolecular Cyclization dmo 5,5-Dimethyloxazolidine-2,4-dione cyclized_intermediate->dmo Elimination ethanol Ethanol

Caption: Proposed mechanism for the cyclization to DMO.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydroxyisobutyramide103.1210.3 g0.1
Diethyl Carbonate118.1323.6 g (24 mL)0.2
Sodium Ethoxide68.050.23 g0.0034
Anhydrous Ethanol46.07100 mL-

Procedure:

  • In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.3 g (0.1 moles) of 2-hydroxyisobutyramide in 100 mL of anhydrous ethanol.

  • Add 24 mL (23.6 g, 0.2 moles) of diethyl carbonate to the solution.

  • Carefully add a catalytic amount of sodium ethoxide (approximately 0.23 g, 0.0034 moles).

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude 5,5-dimethyloxazolidine-2,4-dione can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture or by column chromatography on silica gel.

Conclusion

This guide provides a detailed, three-step synthetic route for the preparation of 5,5-dimethyloxazolidine-2,4-dione from acetone. By following these protocols, researchers can reliably synthesize this valuable intermediate for applications in pharmaceutical and chemical research. The provided mechanistic insights and safety precautions are intended to ensure a safe and successful execution of the synthesis.

References

  • Berridge, M., Comar, D., Roeda, D., & Syrota, A. (1982). Synthesis and in vivo characteristics of [2-11 C]5,5-dimethyloxazolidine-2,4-dione (DMO).
  • Ginos, J. Z., Tilbury, R. S., Haber, M. T., & Rottenberg, D. A. (1982). Synthesis of [2-11C]5,5-dimethyl-2,4-oxazolidinedione for studies with positron tomography. Journal of Nuclear Medicine, 23(3), 255-258.
  • Cox, R. F. B., & Stormont, R. T. (1943). Acetone cyanohydrin. Organic Syntheses, 23, 1.
  • Frandcom Industrial Limited. (n.d.). 5,5-Dimethyloxazolidine-2,4-dione. Retrieved from [Link]

  • Google Patents. (1977). Method for making α-hydroxy-isobutyramide from acetone cyanohydrin. (U.S. Patent No. 4,018,829A).
  • Ginos, J. Z. (1985). Synthesis of [2-11C]5,5-dimethyl-2,4-oxazolidinedione with and without added dimethyl carbonate as a carrier for studies with positron tomography.
  • National Center for Biotechnology Information. (n.d.). Acetone Cyanohydrin. In PubChem. Retrieved from [Link]

  • Google Patents. (1995). Process for producing α-hydroxyisobutyramide. (U.S. Patent No. 5,463,123A).

Sources

Application

Application Note: Radiosynthesis and Quality Control of [11C]DMO for PET-Based In Vivo pH Mapping

Introduction & Mechanistic Rationale The measurement of regional tissue pH is critical for understanding the pathophysiology of various diseases, particularly solid tumors and cerebral ischemia, where the microenvironmen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The measurement of regional tissue pH is critical for understanding the pathophysiology of various diseases, particularly solid tumors and cerebral ischemia, where the microenvironment frequently exhibits significant pH heterogeneity[1][2]. Positron Emission Tomography (PET) enables the non-invasive, spatiotemporal mapping of these gradients in vivo.

[2-11C]5,5-dimethyl-2,4-oxazolidinedione ([11C]DMO) is a highly validated radiotracer utilized for quantifying regional tissue pH[3][4]. The mechanistic rationale for using [11C]DMO relies on the transmembrane weak-acid distribution method. DMO is a weak acid; its un-ionized form freely diffuses across lipid bilayers (such as the blood-brain barrier and cellular membranes), whereas its ionized form is membrane-impermeable. Consequently, the steady-state distribution of[11C]DMO between the intracellular and extracellular compartments is strictly governed by the transmembrane pH gradient, as described by the Henderson-Hasselbalch equation[4][5]. Furthermore, DMO undergoes negligible metabolism in vivo, guaranteeing that the acquired PET signal accurately reflects the distribution of the intact radiotracer[5].

Chemical Causality and Radiosynthesis Strategy

The radiosynthesis of [11C]DMO requires the precise incorporation of a Carbon-11 atom at the C-2 position (the urea/carbonate carbonyl). The foundational synthetic strategy relies on the intermediate generation of[11C]phosgene ([11C]COCl2), a highly reactive electrophile[3][5].

  • Electrophilic Activation ([11C]Phosgene): Cyclotron-produced [11C]CO2 is reduced to [11C]CO. The[11C]CO is then reacted with Cl2 gas over a heated platinum catalyst (PtCl4) to yield[11C]COCl2[5].

  • Nucleophilic Attack (Esterification): The[11C]phosgene is trapped in a methanolic solution of sodium methoxide (NaOCH3). The strong methoxide nucleophile rapidly attacks the electrophilic carbonyl carbon of phosgene, displacing the chloride ions to form [2-11C]dimethyl carbonate ([11C]DMC)[3][6].

  • Cyclization (Double Acyl Substitution): The [11C]DMC intermediate is reacted with 2-hydroxyisobutyramide (HIBA). At elevated temperatures (150 °C), the hydroxyl and amide groups of HIBA undergo a double nucleophilic acyl substitution with [11C]DMC. This reaction expels two molecules of methanol, driving the thermodynamic formation of the stable oxazolidinedione ring of[2-11C]DMO[5][6].

Carrier vs. No-Carrier-Added (NCA) Considerations: Early protocols utilized stable dimethyl carbonate (DMC) as a carrier to ensure high radiochemical yields (RCY)[3][5]. However, to achieve the high specific activities required for certain advanced imaging applications, "no-carrier-added" (NCA) methods have been optimized. These NCA methods omit the stable DMC carrier and rely on high-performance liquid chromatography (HPLC) or flash chromatography to separate the trace amounts of[11C]DMO from unreacted HIBA[6].

Radiosynthesis Workflow

DMO_Synthesis CO2 [11C]CO2 (Cyclotron) CO [11C]CO CO2->CO Reduction (Zn or Mo) Phosgene [11C]COCl2 ([11C]Phosgene) CO->Phosgene PtCl4, 385°C Cl2 Trap DMC [2-11C]DMC (Dimethyl Carbonate) Phosgene->DMC NaOCH3 / MeOH 2-4 min DMO [2-11C]DMO (Target Radiotracer) DMC->DMO HIBA, 150°C 10 min Purification HPLC / Flash Chromatography DMO->Purification Quench & Inject Formulation Sterile Formulation (0.9% Saline) Purification->Formulation Evaporate & Reconstitute

Fig 1. Radiosynthesis workflow of [11C]DMO from cyclotron production to final formulation.

Detailed Experimental Protocol

Reagents and Equipment
  • Cyclotron-produced [11C]CO2

  • Platinum(IV) chloride (PtCl4)

  • Antimony powder (100 mesh)

  • Sodium methoxide (NaOCH3) in anhydrous methanol

  • 2-Hydroxyisobutyramide (HIBA)

  • Dimethyl carbonate (DMC) (optional, for carrier-added synthesis)[6]

  • Semi-preparative HPLC system with UV (254 nm) and radiometric detectors

Step-by-Step Methodology
  • Generation of [11C]Phosgene: Route the cyclotron-produced[11C]CO2 over a heated reduction column to form [11C]CO. Pass the[11C]CO through a heated tube (rapidly rising to 385 °C) containing PtCl4 to generate[11C]phosgene. Critical Step: Pass the effluent through a tube containing antimony powder (7 cm long) to adsorb any unreacted, highly toxic Cl2 evolved from the PtCl4[5].

  • Formation of [2-11C]DMC: Bubble the purified [11C]phosgene into a 1-mL conically shaped reaction vial containing an excess of NaOCH3 in anhydrous methanol. (If using Method A, include stable DMC as a carrier; if using Method B, omit DMC for an NCA synthesis)[3][6]. Allow 2–4 minutes for maximum radioactivity accumulation in the vial[5].

  • Cyclization to [11C]DMO: Add HIBA to the[2-11C]DMC solution. Seal the reactor tightly and heat the mixture to 150 ± 2 °C for exactly 10 minutes[3][6]. This specific temperature and duration are required to drive the double nucleophilic acyl substitution to completion.

  • Quenching and Purification: Rapidly cool the reaction vial to room temperature. Dilute the crude reaction mixture with the HPLC mobile phase to quench the reaction. Inject the mixture onto a semi-preparative HPLC column. Monitor the eluate and collect the fraction corresponding to [11C]DMO (elution time must be pre-calibrated against a non-radioactive DMO standard)[5]. Alternatively, flash chromatography can be utilized for separation[6].

  • Formulation: Transfer the collected[11C]DMO fraction to a sterile flask. Evaporate the HPLC solvents to dryness under reduced pressure and gentle heating. Reconstitute the purified radiotracer in 2 mL of sterile normal saline (0.9% NaCl)[7]. Pass the final solution through a 0.22 µm sterile filter into a pyrogen-free vial.

Quality Control & Quantitative Data

Every batch of [11C]DMO must be subjected to rigorous quality control to validate its chemical identity, purity, and safety prior to in vivo injection. The table below summarizes the standard acceptance criteria based on established literature[3][5][6].

Quality Control ParameterAcceptance Criteria / Typical ValueAnalytical Method
Radiochemical Yield (RCY) 20% – 56% (decay-corrected)Radio-HPLC / Dose Calibrator
Radiochemical Purity (RCP) > 99%Analytical Radio-HPLC
Chemical Yield 78% – 92%HPLC (UV integration)
Specific Activity Up to 830 mCi/mmol (Carrier-added); Higher for NCAHPLC (UV vs. Radioactivity)
pH of Final Formulation 4.5 – 7.5pH indicator strip / pH meter
Sterility & Endotoxin Sterile, < 175 EU/V (per dose)Filter integrity / LAL test

Note on Specific Activity: While high specific activity is paramount for receptor-binding tracers to avoid saturating target sites, the weak-acid distribution mechanism of DMO is not saturable in the same manner. Therefore, carrier-added methods yielding lower specific activities are generally acceptable for macroscopic pH measurements, though NCA methods provide a purer organic product[5][6].

Sources

Method

Application Note: High-Precision Calculation of Intracellular pH (pHi) Using the DMO Distribution Method

Executive Summary Intracellular pH ( pHi​ ) is a master regulator of cellular metabolism, enzyme kinetics, and ion channel gating. While fluorescent dyes and microelectrodes are common in modern single-cell assays, the 5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Intracellular pH ( pHi​ ) is a master regulator of cellular metabolism, enzyme kinetics, and ion channel gating. While fluorescent dyes and microelectrodes are common in modern single-cell assays, the 5,5-dimethyl-2,4-oxazolidinedione (DMO) distribution method remains the gold standard for measuring average pHi​ in complex intact tissues, solid tumors, and suspension cells where optical methods fail[1],[2]. Originally pioneered by Waddell and Butler in 1959[3], this radiometric technique leverages the predictable transmembrane distribution of a weak organic acid to provide highly accurate, steady-state pHi​ measurements.

This application note details the biophysical causality, mathematical derivation, and a self-validating dual-isotope protocol for executing the DMO method.

The Biophysical Causality of the DMO Method

The fundamental logic of the DMO method relies on the differential membrane permeability of a weak acid's ionized and un-ionized forms. DMO ( pKa​≈6.13 at 37°C) exists in an equilibrium between its uncharged, protonated form (HDMO) and its ionized, dissociated form (DMO⁻).

Mechanistic Insight: The lipid bilayer of the cell membrane is highly permeable to the lipophilic, uncharged HDMO, but strictly impermeable to the lipophobic DMO⁻ anion[4]. When a biological sample is incubated with DMO, HDMO freely diffuses across the membrane until its concentration is identical in both the extracellular and intracellular compartments ( [HDMO]e​=[HDMO]i​ ). However, because the intra- and extracellular spaces have different pH values, the proportion of DMO that dissociates into the trapped DMO⁻ form differs in each compartment. By measuring the total DMO in both compartments, the internal pH can be mathematically deduced.

DMO_Mechanism cluster_extracellular Extracellular Space (pHe) cluster_intracellular Intracellular Space (pHi) DMO_e DMO⁻ (Ionized) HDMO_e HDMO (Uncharged) DMO_e->HDMO_e + H⁺ Membrane Cell Membrane (Lipid Bilayer) DMO_e->Membrane Impermeable HDMO_e->Membrane Freely Permeable HDMO_i HDMO (Uncharged) Membrane->HDMO_i DMO_i DMO⁻ (Ionized) HDMO_i->DMO_i - H⁺

Fig 1. Transmembrane distribution of DMO driven by the pH gradient across the lipid bilayer.

Mathematical Framework & Self-Validation Logic

To calculate pHi​ , the system relies on the Henderson-Hasselbalch equation. Because [HDMO]e​=[HDMO]i​ at steady-state equilibrium, the relationship between the total intracellular DMO concentration ( Ci​ ) and total extracellular DMO concentration ( Ce​ ) allows for the isolation of pHi​ :

pHi​=pKa​+log10​[Ce​Ci​​(10pHe​−pKa​+1)−1]

Variables & Experimental Derivation:

  • pKa​ : The acid dissociation constant of DMO (~6.13 at 37°C; must be adjusted for experimental temperature).

  • pHe​ : Extracellular pH, measured directly via a calibrated pH electrode.

  • Ce​ : Total extracellular DMO concentration, measured directly from the supernatant/perfusate.

  • Ci​ : Total intracellular DMO concentration. This cannot be measured directly and must be calculated by subtracting the DMO trapped in the extracellular space of the tissue pellet.

The Self-Validating Requirement: Extracellular Markers

A fatal flaw in poorly designed DMO assays is the assumption that a spun tissue pellet contains only intracellular fluid. To make the protocol self-validating, an impermeable radiotracer (e.g., 3 H-inulin or 3 H-sorbitol) must be co-incubated with 14 C-DMO[5]. The 3 H-inulin quantifies the exact volume of extracellular fluid ( Ve​ ) trapped in the sample, ensuring that Ci​ is perfectly corrected for background extracellular DMO.

Standardized Dual-Isotope Protocol

The following workflow describes a standard dual-isotope radiometric assay for tissue preparations or cell suspensions.

DMO_Workflow Step1 1. Prepare Biological Sample (Cells or Tissue) Step2 2. Co-incubate with ¹⁴C-DMO and ³H-Inulin (Extracellular Marker) Step1->Step2 Step3 3. Equilibrate until Steady State (Strictly 15-30 mins) Step2->Step3 Step4 4. Rapid Phase Separation (Centrifugation / Silicone Oil) Step3->Step4 Step5 5. Liquid Scintillation Counting (Measure ¹⁴C and ³H activities) Step4->Step5 Step6 6. Calculate Compartment Volumes & Total DMO Concentrations Step5->Step6 Step7 7. Apply Henderson-Hasselbalch Equation to derive pHi Step6->Step7

Fig 2. Step-by-step experimental workflow for radiometric pHi determination using DMO.

Step-by-Step Methodology
  • Reagent Preparation : Prepare a physiological buffer matching the target organism's osmolarity and pH. Spike the buffer with 14 C-DMO (approx. 1-2 µCi/mL) and 3 H-inulin (approx. 2-5 µCi/mL)[5].

  • Incubation : Submerge the tissue/cells in the spiked buffer.

    • Causality Check: Incubate for 15 to 30 minutes. This specific window is required because HDMO diffusion takes time; measuring before 15 minutes captures a non-equilibrium state, invalidating the [HDMO]e​=[HDMO]i​ assumption[4],[6].

  • Phase Separation : Rapidly separate the cells from the buffer. For suspension cells, centrifuge the sample through a layer of silicone oil to instantly strip away the bulk extracellular fluid. Save the supernatant for pHe​ and Ce​ analysis.

  • Lysis and Counting : Solubilize the tissue/cell pellet using a strong base (e.g., 1M NaOH) or commercial tissue solubilizer. Neutralize, add liquid scintillation cocktail, and analyze both the pellet and supernatant using a dual-channel Liquid Scintillation Counter (LSC) calibrated to differentiate 3 H and 14 C energy spectra.

  • Data Processing :

    • Calculate Total Water Volume ( Vt​ ) via wet weight vs. dry weight (after oven drying a parallel sample).

    • Calculate Extracellular Volume ( Ve​ ) using the 3 H-inulin counts.

    • Calculate Intracellular Volume ( Vi​=Vt​−Ve​ ).

    • Determine Ci​ by subtracting the 14 C-DMO trapped in Ve​ from the total pellet 14 C-DMO, then dividing by Vi​ .

    • Input values into the modified Henderson-Hasselbalch equation.

Quantitative Data & Methodological Validation

The DMO method is highly sensitive to pHi​ transients induced by environmental or metabolic shifts. Table 1 summarizes validation data from an isolated perfused trunk preparation of rainbow trout, demonstrating the method's precision in tracking intracellular acidosis during hypercapnia (elevated PCO2​ )[6].

Table 1: Effect of Hypercapnia on pHi​ in Rainbow Trout Tissues (Measured via DMO Distribution)

Tissue TypeCondition PCO2​ (Torr)Extracellular pH ( pHe​ ) [DMO]i​/[DMO]e​ RatioCalculated pHi​
Red Blood Cells Normocapnia27.81 ± 0.040.37 ± 0.027.39 ± 0.02
Red Blood Cells Hypercapnia87.53 ± 0.040.50 ± 0.037.19 ± 0.03
White Muscle Normocapnia27.79 ± 0.040.38 ± 0.037.35 ± 0.04
White Muscle Hypercapnia157.34 ± 0.020.58 ± 0.037.11 ± 0.03

Data illustrates that as pHe​ drops due to hypercapnia, the [DMO]i​/[DMO]e​ ratio predictably increases, allowing accurate quantification of the resulting intracellular acidosis[6].

Critical Limitations & Troubleshooting

While robust, the DMO method is vulnerable under specific pathological conditions:

  • Severe Ischemia / Necrosis : The method is widely considered inapplicable to severe ischemic tissues. As cells die, the plasma membrane loses its selective permeability, allowing the ionized DMO⁻ to leak across the gradient. Furthermore, ischemia prevents the system from ever reaching a true steady-state, violating the core mathematical assumption of the assay[4].

  • Compartmentalization : DMO provides a "whole-cell average" pHi​ . Because organelles like lysosomes and mitochondria have drastically different pH values, DMO will distribute unevenly within the cell. If highly localized spatial resolution is required, fluorescent probes (e.g., SNARF-1 or BCECF) are recommended instead.

  • Accurate pHe​ Measurement : The calculation is exponentially sensitive to pHe​ . If the extracellular fluid pH is not measured immediately and accurately (e.g., if CO2​ is allowed to off-gas from the sample before measurement), the resulting pHi​ calculation will be fundamentally flawed.

References

  • DMO method for intracellular pH. American Heart Association Journals (Circulation Research).[Link]

  • The Intracellular pH of a Molluscan Smooth Muscle During a Contraction–Catch-Relaxation Cycle Estimated by the Distribution of[14C]DMO and by 31P-NMR Spectroscopy. Journal of Experimental Biology.[Link]

  • Intracellular pH of the Ehrlich Ascites Tumor Cell. JNCI: Journal of the National Cancer Institute.[Link]

  • Intracellular pH transients in rainbow trout tissues measured by dimethadione distribution. American Journal of Physiology (NIH).[Link]

  • Tumor pH controls the in vivo efficacy of weak acid and base chemotherapeutics. Molecular Cancer Therapeutics (AACR).[Link]

  • Calculation of intracellular pH from the distribution of 5,5-dimethyl-2,4-oxazolidinedione (DMO). Application to skeletal muscle of the dog (Waddell & Butler, 1959). Semantic Scholar / Journal of Clinical Investigation.[Link]

Sources

Application

DMO equilibration time in mammalian cell culture protocols

Application Note: Optimizing DMO Equilibration Time for Intracellular pH (pHi) Measurement in Mammalian Cell Culture Introduction & Mechanistic Causality Intracellular pH (pHi) is a fundamental regulator of cellular phys...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing DMO Equilibration Time for Intracellular pH (pHi) Measurement in Mammalian Cell Culture

Introduction & Mechanistic Causality

Intracellular pH (pHi) is a fundamental regulator of cellular physiology, governing enzyme kinetics, cytoskeletal dynamics, and mitogenic signaling. While fluorescent probes (e.g., BCECF-AM) offer high-throughput, real-time monitoring, the radiolabeled weak acid distribution method using 5,5-dimethyloxazolidine-2,4-dione (DMO) remains a gold standard for absolute, steady-state pHi quantification. Unlike fluorescent dyes, DMO is immune to optical artifacts, photobleaching, and unpredictable intracellular compartmentalization.

To utilize DMO effectively, one must understand the causality behind its transmembrane distribution. DMO is a weak organic acid with a pKa of approximately 6.13 at 37°C. The assay relies on a strictly self-validating thermodynamic principle:

  • Permeability: The uncharged, protonated species (HDMO) is highly lipophilic and diffuses freely across the mammalian plasma membrane.

  • Trapping: The charged, unprotonated species (DMO⁻) is lipophobic and cannot cross the lipid bilayer.

Because HDMO equilibrates across the membrane ( [HDMO]ext​=[HDMO]int​ ), the total accumulation of 14 C-DMO inside the cell is dictated entirely by the transmembrane pH gradient, governed by the Henderson-Hasselbalch equation.

DMO_Mechanism cluster_ext Extracellular Space (pHe ~ 7.4) cluster_int Intracellular Space (pHi ~ 7.1) HDMO_ext HDMO DMO_ext DMO- + H+ HDMO_ext->DMO_ext pKa 6.13 Membrane Plasma Membrane HDMO_ext->Membrane Fast Diffusion DMO_ext->Membrane Impermeable HDMO_int HDMO Membrane->HDMO_int DMO_int DMO- + H+ HDMO_int->DMO_int pKa 6.13

Mechanistic pathway of DMO diffusion and intracellular trapping based on pH gradients.

The Criticality of Equilibration Time

The most frequent source of error in DMO assays is improper equilibration timing.

  • Under-equilibration (< 5 mins): If the assay is terminated before HDMO diffusion reaches thermodynamic equilibrium, the intracellular concentration of DMO⁻ is underestimated, resulting in an artificially low calculated pHi.

  • Over-equilibration (> 30 mins): Prolonged incubation limits the temporal resolution of the assay. If you are tracking rapid pHi shifts induced by mitogens or catecholamines, long incubations will miss the transient peak. Furthermore, extended exposure can induce secondary metabolic shifts or radiotoxicity.

Due to the high surface-area-to-volume ratio of cultured mammalian cells, thermodynamic equilibrium is typically achieved rapidly—within 5 to 15 minutes at 37°C[1][2][3].

Quantitative Data: Equilibration Times Across Mammalian Cell Types
Cell TypeEquilibration TimeTemperatureApplication / StimulusReference
Vascular Smooth Muscle Cells (VSMC) 5 minutes37°CCatecholamine-induced Na⁺/H⁺ exchangeOwen, 1986 [1]
Swiss 3T3 Fibroblasts 10–15 minutes37°CProtein Kinase C activation via OAGVara et al., 1985 [2]
Erythrocytes (Normal & Infected) 5 minutes37°CMembrane potential & pH mappingMikkelsen et al., 1982 [3]

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. You cannot calculate pHi without an accurate measurement of intracellular volume. Therefore, this workflow utilizes a dual-isotope or parallel-well approach to measure both DMO distribution and intracellular water space (using 14 C-urea or 3 H-H 2​ O). Furthermore, the protocol employs an ice-cold wash step to instantly halt membrane fluxes, preventing isotope leakage during extraction.

DMO_Workflow Step1 1. Cell Preparation Seed & starve cells to baseline Step2 2. Isotope Loading Add 14C-DMO + Volume Marker Step1->Step2 Step3 3. Equilibration Incubate 5-15 min at 37°C Step2->Step3 Step4 4. Termination Ice-cold wash to halt flux Step3->Step4 Step5 5. Extraction Lyse cells & Scintillation Count Step4->Step5

Step-by-step experimental workflow for 14C-DMO intracellular pH measurement.

Step-by-Step Methodology (Adherent Mammalian Cells)

Step 1: Cell Preparation & Baseline Establishment

  • Subculture cells (e.g., VSMCs or 3T3 fibroblasts) onto 60-mm dishes and grow to 80% confluency.

  • Serum-deprive the cells for 4 hours in an amino acid-free, HEPES-buffered Minimum Essential Medium (MEM) at 37°C. Rationale: Serum starvation reduces basal Na⁺ influx to quiescent levels, ensuring a stable baseline pHi[1, 2].

Step 2: Isotope Loading

  • Prepare the assay medium: HEPES-buffered MEM containing 50 µM "cold" (unlabeled) DMO and 1–2 µCi/mL of 14 C-DMO.

  • Volume Control: In parallel dishes, prepare medium containing 1 µCi/mL of 14 C-urea or 3 H-H 2​ O to determine intracellular water space.

Step 3: Equilibration Phase (The Critical Window)

  • Aspirate the starvation medium and rapidly add the isotope-loaded assay medium.

  • Incubate at 37°C for exactly 5 to 15 minutes (optimize within this window based on your specific cell line's surface-area-to-volume ratio).

Step 4: Flux Termination

  • Rapidly aspirate the radioactive assay medium.

  • Immediately wash the dishes three times with ice-cold isotonic wash buffer (e.g., 0.1 M MgCl 2​ or 150 mM NaCl buffered to pH 7.4). Rationale: The abrupt temperature drop rigidifies the lipid bilayer, instantly halting the efflux of HDMO and preserving the equilibrium state.

Step 5: Extraction & Scintillation Counting

  • Extract the intracellular contents by adding 1 mL of 0.2% SDS or 0.1 M NaOH to each dish.

  • Scrape the cells, transfer the lysate to scintillation vials, and add an appropriate aqueous-compatible scintillation cocktail.

  • Quantify radioactivity using a liquid scintillation counter with dual-channel settings if utilizing a dual-isotope ( 3 H/ 14 C) method.

Step 6: Data Calculation Calculate the intracellular pH using the derived Henderson-Hasselbalch equation:

pHi​=pKa​+log10​[Ce​Ci​​(10pHe​−pKa​+1)−1]

Where:

  • pKa​ = 6.13 (for DMO at 37°C)

  • Ci​ = Intracellular concentration of DMO (calculated via 14 C counts and the volume marker)

  • Ce​ = Extracellular concentration of DMO (measured from an aliquot of the assay medium)

  • pHe​ = Extracellular pH of the assay medium (strictly measured via a calibrated pH meter at 37°C)

References

  • Owen, N. E. (1986). Effect of catecholamines on Na/H exchange in vascular smooth muscle cells. Journal of Cell Biology, 103(5), 2053-2060.[Link]

  • Vara, F., Schneider, J. A., & Rozengurt, E. (1985). Ionic responses rapidly elicited by activation of protein kinase C in quiescent Swiss 3T3 cells. Proceedings of the National Academy of Sciences, 82(8), 2384-2388.[Link]

  • Mikkelsen, R. B., Tanabe, K., & Wallach, D. F. (1982). Membrane potential of Plasmodium-infected erythrocytes. Journal of Cell Biology, 93(3), 685-689.[Link]

Sources

Method

Liquid scintillation counting of radiolabeled 5,5-dimethyloxazolidine

Advanced Application Note: Measurement of Intracellular pH (pHi) using 14C-5,5-Dimethyloxazolidine-2,4-dione (14C-DMO) and Liquid Scintillation Counting Introduction & Mechanistic Principles The precise measurement of in...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Measurement of Intracellular pH (pHi) using 14C-5,5-Dimethyloxazolidine-2,4-dione (14C-DMO) and Liquid Scintillation Counting

Introduction & Mechanistic Principles

The precise measurement of intracellular pH ( pHi​ ) is critical in drug development and cellular physiology, as pHi​ regulates enzyme activity, cell proliferation, and ion transport. While fluorescent probes (e.g., BCECF) are popular, they are susceptible to intracellular compartmentalization, photobleaching, and dye extrusion. The radiometric determination of pHi​ using the weak acid 5,5-dimethyloxazolidine-2,4-dione (DMO) remains the gold standard for absolute, non-invasive pHi​ quantification in complex tissues and cell suspensions 1.

The Causality of DMO Partitioning: DMO is a weak organic acid with a pKa​ of approximately 6.13 at 37°C. The fundamental mechanistic principle relies on the differential permeability of its two states: the uncharged, protonated form (HDMO) freely diffuses across the hydrophobic lipid bilayer, whereas the charged, ionized form (DMO⁻) is strictly membrane-impermeable.

At thermodynamic equilibrium, the concentration of the uncharged HDMO is identical in both the extracellular and intracellular compartments. However, because the intracellular environment is typically more alkaline than the pKa​ of DMO, the molecules dissociate into the impermeable DMO⁻ form and become "trapped" inside the cell. By measuring the total distribution of 14 C-DMO across the membrane using Liquid Scintillation Counting (LSC), and knowing the extracellular pH ( pHe​ ), the exact pHi​ can be mathematically derived using the Henderson-Hasselbalch relationship 2.

Experimental Workflow

G N1 1. Isotope Equilibration 14C-DMO & 3H-Inulin N2 2. Silicone Oil Cushion Density Gradient N1->N2 N3 3. Microcentrifugation Rapid Phase Separation N2->N3 N4 4. Pellet Lysis 0.2% SDS or 0.1M NaOH N3->N4 N5 5. Dual-Label LSC 3H and 14C Quantitation N4->N5 N6 6. pHi Calculation Waddell & Butler Eq. N5->N6

Workflow for 14C-DMO and 3H-Inulin dual-label intracellular pH measurement via LSC.

Self-Validating Assay Design & Material Requirements

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It employs a dual-isotope strategy ( 14 C and 3 H) to mathematically eliminate background noise, alongside a chemical clamp to prove the accuracy of the LSC readings 3.

  • Primary Probe: 14 C-DMO (Specific Activity: ~50 mCi/mmol).

  • Extracellular Fluid (ECF) Marker: 3 H-Inulin or 14 C-Sucrose (if using a 3 H-DMO variant). Causality: When cells are pelleted, a small volume of radioactive extracellular media is trapped between the cells. Without subtracting this trapped ECF, the intracellular DMO concentration will be artificially inflated. 3 H-Inulin does not enter the cells; thus, its presence in the pellet strictly quantifies the trapped ECF volume.

  • Separation Medium: Silicone oil mixture (e.g., Dow Corning 550 and 200 mixed to a specific density of ~1.03 g/mL).

  • Validation Reagent: Nigericin (10 µg/mL) + High K⁺ Buffer (130 mM KCl). Causality: Nigericin is a K⁺/H⁺ ionophore. In the presence of high extracellular K⁺, it abolishes the transmembrane pH gradient, forcing pHi​ to perfectly match pHe​ . Running this control validates that the radiometric calculations accurately reflect the true physical pH.

Step-by-Step Protocol

Phase 1: Equilibration and Isotope Loading
  • Cell Preparation: Suspend cells at a density of 2×106 cells/mL in a physiologically buffered medium (e.g., HEPES-buffered MEM) at a known, stable pHe​ (e.g., 7.40). Measure pHe​ precisely at 37°C using a calibrated micro-electrode.

  • Tracer Addition: Spike the suspension with the dual-isotope master mix to achieve a final concentration of 10 µM 14 C-DMO (~0.5 µCi/mL) and 1 µCi/mL 3 H-Inulin.

  • Incubation: Incubate the suspension at 37°C for 15 minutes.

    • Expert Insight: 15 minutes is the kinetic sweet spot. It provides sufficient time for the uncharged HDMO to partition and reach thermodynamic equilibrium across the lipid bilayer, but is short enough to prevent metabolic degradation of the probes 4.

Phase 2: Rapid Silicone Oil Separation

Standard washing steps (e.g., PBS washes) are strictly forbidden, as they cause immediate efflux of the intracellular DMO, destroying the equilibrium.

  • Gradient Setup: In a 1.5 mL microcentrifuge tube, add 300 µL of the silicone oil mixture (Density 1.03 g/mL).

  • Layering: Carefully layer 1 mL of the radioactive cell suspension on top of the silicone oil cushion.

  • Microcentrifugation: Centrifuge at 10,000 × g for 30 seconds.

    • Expert Insight: The cells (density ~1.05 g/mL) will rapidly pellet through the oil, stripping away the bulk of the radioactive aqueous media. The oil acts as an impermeable barrier, locking the equilibrated 14 C-DMO inside the pelleted cells.

Phase 3: Lysis and Liquid Scintillation Counting
  • Supernatant Sampling: Before discarding the top layer, carefully extract a 50 µL aliquot of the aqueous supernatant. This will be used to determine the extracellular concentrations ( Ce​ ) of both isotopes.

  • Aspiration: Aspirate the remaining supernatant and the silicone oil layer completely. Carefully wipe the inside of the tube with a cotton swab to remove residual radioactive droplets, being careful not to touch the pellet.

  • Lysis: Resuspend the cell pellet in 200 µL of 0.2% SDS or 0.1 M NaOH. Vortex vigorously and incubate for 30 minutes to ensure complete lysis.

  • LSC Preparation: Transfer the lysate and the 50 µL supernatant aliquot into separate scintillation vials. Add 5 mL of a high-efficiency, water-miscible LSC cocktail (e.g., Ultima Gold).

  • Counting: Read the vials using a dual-channel Liquid Scintillation Counter. Set Channel A to capture 3 H emissions (0-18 keV) and Channel B to capture 14 C emissions (18-156 keV). Apply automatic quench correction using an external standard.

Data Processing & Quantitative Analysis

The calculation of pHi​ requires solving for the true intracellular DMO concentration ( Ci​ ) by subtracting the ECF background, and then applying the Waddell and Butler equation.

Step A: ECF Volume Correction VolumeECF​=3H-Inulin CPM per μL of Supernatant3H-Inulin CPM in Pellet​ 14C-DMOECF​=VolumeECF​×(14C-DMO CPM per μL of Supernatant) 14C-DMOIntracellular​=Total Pellet 14C-DMO CPM−14C-DMOECF​

Step B: The Waddell and Butler Equation pHi​=pKa​+log10​[Ce​Ci​​(10pHe​−pKa​+1)−1]

(Where pKa​=6.13 at 37°C, Ci​ is the intracellular 14 C-DMO concentration, and Ce​ is the extracellular 14 C-DMO concentration).

Representative Quantitative Data & pHi Calculation Matrix
Sample ConditionMeasured pHe​ Pellet 3 H CPM (ECF Marker)Pellet 14 C CPM (Total DMO)Calculated ECF Vol (µL)True Intracellular 14 C CPMCalculated Ci​/Ce​ RatioFinal Calculated pHi​
Normal Control 7.401,25018,4000.2515,9008.457.22
Acidosis Model 6.801,2108,2000.245,8003.086.95
Nigericin Clamp 7.401,28025,1000.2622,50011.967.39

Note: The Nigericin + High K⁺ clamp successfully forces pHi​ (7.39) to match pHe​ (7.40), validating the mathematical integrity of the LSC quench corrections and ECF subtractions.

References

  • Calculation of intracellular pH from the distribution of 5,5-dimethyl-2,4-oxazolidinedione (DMO). Application to skeletal muscle of the dog. Waddell, W. J., & Butler, T. C. (1959). The Journal of Clinical Investigation.
  • Effect of Hyperthermia on Intracellular pH in Chinese Hamster Ovary Cells. Chu, G. L., & Dewey, W. C. (1987). Radiation Research.
  • Intracellular pH of sea urchin eggs measured by the dimethyloxazolidinedione (DMO) method. Johnson, C. H., & Epel, D. (1981). The Journal of Cell Biology.
  • Intracellular pH and distribution of weak acids across cell membranes. Poole, D. T., Butler, T. C., & Waddell, W. J. (1975). The Journal of Physiology.

Sources

Application

Application of 5,5-dimethyloxazolidine in acid-base physiology research

Application Note: Radiometric Determination of Intracellular pH using 5,5-Dimethyloxazolidine-2,4-dione (DMO) Executive Summary The precise measurement of intracellular pH ( pHi​ ) is a cornerstone of acid-base physiolog...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Radiometric Determination of Intracellular pH using 5,5-Dimethyloxazolidine-2,4-dione (DMO)

Executive Summary

The precise measurement of intracellular pH ( pHi​ ) is a cornerstone of acid-base physiology, influencing enzyme kinetics, ion channel gating, and cellular metabolism. While fluorescent dyes (e.g., BCECF) offer high temporal resolution in single cells, they are often unsuitable for thick, intact tissue preparations due to optical scattering and dye compartmentalization.

The 5,5-dimethyl-2,4-oxazolidinedione (DMO) distribution method, originally pioneered by Waddell and Butler[1], remains the gold standard for determining the steady-state pHi​ of bulk tissues, solid tumors, and whole organisms[2]. This application note provides a comprehensive, self-validating radiometric protocol for DMO-based pHi​ measurement, detailing the thermodynamic causality behind the method and the critical mathematical derivations required for accurate data processing.

Mechanistic Grounding: The DMO Principle

DMO is a weak organic acid with a pKa​ of 6.13 at 37°C. The fundamental causality of the DMO method relies on the differential permeability of the plasma membrane to its ionized and un-ionized states.

The lipid bilayer is highly permeable to the un-ionized, lipophilic form (HDMO), allowing it to freely diffuse and reach thermodynamic equilibrium across the membrane ( [HDMO]out​=[HDMO]in​ ). Conversely, the membrane is strictly impermeable to the ionized form ( DMO− ). Because the dissociation of HDMO into DMO− and H+ is dictated by the local pH (via the Henderson-Hasselbalch equation), the total concentration of DMO in any given compartment is a direct function of that compartment's pH[1]. By measuring the total extracellular DMO, total intracellular DMO, and extracellular pH ( pHe​ ), the intracellular pH can be mathematically isolated.

DMO_Mechanism cluster_ext Extracellular Fluid (pHe) cluster_mem Plasma Membrane cluster_int Intracellular Fluid (pHi) HDMO_out HDMO (Un-ionized) DMO_out DMO⁻ + H⁺ (Ionized) HDMO_out->DMO_out pKa = 6.13 Membrane Lipid Bilayer HDMO_out->Membrane DMO_out->Membrane Impermeable HDMO_in HDMO (Un-ionized) Membrane->HDMO_in Free Diffusion DMO_in DMO⁻ + H⁺ (Ionized) HDMO_in->DMO_in pKa = 6.13 DMO_in->Membrane Impermeable

Fig 1. Transmembrane distribution of DMO driven by the pH gradient.

Experimental Design & Causality

To build a self-validating system, researchers cannot simply measure total tissue DMO. Intact tissues contain interstitial spaces filled with extracellular fluid (ECF). Because pHe​ is typically higher than pHi​ , the ECF contains a disproportionately high concentration of DMO− . Failing to subtract this trapped extracellular DMO will artificially elevate the calculated pHi​ .

To correct for this, a dual-isotope approach is mandatory[3]. A membrane-impermeable extracellular space marker—typically [3H] -Inulin or [14C] -Polyethylene Glycol (PEG)—is co-incubated with [14C] -DMO (or [3H] -DMO, depending on the marker). The marker quantifies the exact volume of ECF trapped in the tissue pellet, allowing for the precise subtraction of extracellular DMO from the total tissue homogenate.

Step-by-Step Protocol: Radiometric DMO Measurement

This protocol describes the steady-state measurement of pHi​ in isolated tissue preparations (e.g., skeletal muscle, myocardium, or tumor biopsies).

Step 1: Preparation of the Equilibration Bath

  • Prepare a physiological buffer (e.g., Tyrode’s or Ringer’s solution) appropriate for your tissue model.

  • Spike the buffer with 10μCi/mL of [14C] -DMO and 20μCi/mL of [3H] -Inulin.

  • Causality Check: Maintain the bath strictly at 37°C and bubble continuously with 5% CO2​ / 95% O2​ . Temperature fluctuations will alter the pKa​ of DMO, invalidating the downstream mathematical derivations.

Step 2: Tissue Incubation

  • Submerge the isolated tissue in the equilibration bath.

  • Incubate for 45 to 60 minutes.

  • Causality Check: DMO relies on passive diffusion. A minimum of 45 minutes is required to ensure that the un-ionized HDMO has reached absolute thermodynamic equilibrium across all cellular layers[3].

Step 3: Tissue Isolation and Lysis

  • Rapidly extract the tissue from the bath. Instantly blot the tissue on Whatman filter paper for exactly 3 seconds to remove surface fluid without wicking internal ECF.

  • Immediately weigh the sample to determine the Wet Weight .

  • Transfer the tissue to a homogenization tube containing 1.0mL of 1N NaOH and digest at 60°C for 2 hours until fully solubilized.

  • Parallel Validation: Take a parallel tissue sample from the same anatomical site, weigh it, and dry it in an oven at 80°C for 48 hours to determine the Dry Weight (required for total tissue water calculation).

Step 4: Dual-Channel Scintillation Counting

  • Neutralize the tissue digest with HCl and add 10mL of a compatible liquid scintillation cocktail.

  • Take a 100μL aliquot of the equilibration bath, add it to a separate vial with scintillation cocktail, to serve as the extracellular reference ( Ce​ ).

  • Count the samples in a Liquid Scintillation Counter (LSC) using a dual-label protocol. The LSC must be calibrated to separate the low-energy β -emissions of 3H (Inulin) from the higher-energy β -emissions of 14C (DMO).

DMO_Workflow Step1 1. Equilibration Incubate tissue with [14C]-DMO & [3H]-Inulin Step2 2. Isolation Rapidly isolate and blot tissue to halt fluxes Step1->Step2 Step3 3. Extraction Digest in 1N NaOH at 60°C for complete lysis Step2->Step3 Step4 4. Quantification Dual-channel Liquid Scintillation Counting Step3->Step4 Step5 5. Calculation Derive pHi via Waddell & Butler Equation Step4->Step5

Fig 2. Step-by-step radiometric workflow for determining intracellular pH using DMO.

Data Processing & Quantitative Analysis

The raw Disintegrations Per Minute (dpm) values must be converted into compartmental concentrations. Use the parameters defined in Table 1 to execute the following step-wise derivations:

A. Calculate Fluid Volumes (per gram of wet tissue):

  • Total Tissue Water ( Vt​ ) = (WetWeight−DryWeight)/WetWeight

  • Extracellular Water ( Ve​ ) = [3H]tissue​/[3H]bath​

  • Intracellular Water ( Vi​ ) = Vt​−Ve​

B. Isolate Intracellular DMO Concentration ( Ci​ ):

  • Total Tissue DMO = [14C]tissue​

  • Extracellular DMO ( DMOe​ ) = Ve​×[14C]bath​

  • Intracellular DMO ( DMOi​ ) = TotalTissueDMO−DMOe​

  • Intracellular DMO Concentration ( Ci​ ) = DMOi​/Vi​

C. Apply the Waddell & Butler Equation: pHi​=pKa​+log10​[Ce​Ci​​(10pHe​−pKa​+1)−1]

(Note: Ce​ is the [14C]bath​ concentration).

Table 1: Quantitative Parameters for DMO Analysis
ParameterSymbolTypical Range / ValueDerivation / Source
Extracellular pH pHe​ 7.35 - 7.45Measured directly via pH electrode
Acid Dissociation Constant pKa​ 6.13 (at 37°C)Literature constant[1]
Total Tissue Water Vt​ 0.75 - 0.80 mL/gGravimetric drying (Wet wt - Dry wt)
Extracellular Fluid Volume Ve​ 0.15 - 0.30 mL/g [3H] -Inulin space calculation
Intracellular Fluid Volume Vi​ 0.50 - 0.65 mL/g Vt​−Ve​
Extracellular DMO Conc. Ce​ Variable (dpm/mL)Scintillation counting of bath
Intracellular DMO Conc. Ci​ Variable (dpm/mL)Calculated from tissue homogenate

Troubleshooting & Methodological Limitations

  • Temporal Resolution: The DMO method only measures steady-state pHi​ . Because equilibration takes ~45 minutes, this protocol cannot capture rapid intracellular pH transients (e.g., immediate responses to receptor activation).

  • Cellular Heterogeneity: In complex tissues, the calculated pHi​ represents a volume-weighted macroscopic average of all cell types present. It cannot distinguish between the pHi​ of a myocyte versus a resident fibroblast.

  • Isotope Spillover: Ensure strict calibration of the liquid scintillation counter. If 14C counts "spill over" into the 3H channel, the extracellular space ( Ve​ ) will be overestimated, leading to a falsely low calculated pHi​ .

References

  • Hinke JA, Menard MR. Evaluation of the DMO method for measuring intracellular pH. Respir Physiol. 1978.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYiGlAl4pmMQQFfMHhBCYoul8zSEo_R_iqhBlpOLtZWi78bIb0ardDunZHje80fWERbJc46cRYyPBlm_VEuKiLVOemXIkbfNB1eRyZ0V0jFEOXn2pdqqocoRi6Eo0nFKE=]
  • Waddell WJ, Butler TC. Calculation of intracellular pH from the distribution of 5,5-dimethyl-2,4-oxazolidinedione (DMO); application to skeletal muscle of the dog. J Clin Invest. 1959.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYcrUhWCxjlDIGLASNGfAty_vt6FZdM9dTUGiUU832h-vxlS_mh2PW9ezXxzSZx4ducyGETB7gtrq2dRQy1N1zDng6DoEWzxujwe9PEmJ9y9roB4xlY-2BIgvYDz66W3vllwo=]
  • Harrison JF. INSECT ACID-BASE PHYSIOLOGY. Annu Rev Entomol. 2001.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn2IEOuLR2a5CwRam4DPTluz-x0liWFwujaZCfU9cczfvSwrQ9Qi3V8pAIIjwCB8j2j6HyGvpM1ecmlP0pB618P7kn0rXnTpCQbMvy8Bvse0jdM1achYS66U5M4aPiwKlk95FVezFpTYlAMwN8QT2m2AcMYaenMrQB3N2x7A==]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting DMO Leakage in Perfused Tissue Experiments

Welcome to the technical support center for perfused tissue experiments. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge: the leakage of 5,5-dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for perfused tissue experiments. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge: the leakage of 5,5-dimethyl-2,4-oxazolidinedione (DMO) from tissue preparations. As a weak acid, DMO is a valuable tool for measuring intracellular pH (pHi).[1][2][3] However, its utility is contingent on maintaining cell membrane integrity. Leakage not only compromises the accuracy of pHi measurements but can also indicate underlying issues with tissue viability.

This guide provides a structured, in-depth approach to troubleshooting DMO leakage. It moves beyond a simple checklist to explain the scientific principles behind each recommendation, empowering you to make informed decisions and ensure the integrity of your experimental data.

Part 1: Core Directive - Understanding DMO Leakage

DMO leakage is fundamentally a problem of compromised cell membrane integrity.[4] In a healthy, well-perfused tissue, the cell membrane acts as a selective barrier, allowing the un-ionized form of DMO to diffuse freely while restricting the passage of the ionized form.[2] This differential permeability is what allows for the determination of the pH gradient. When the membrane is damaged, it becomes indiscriminately permeable, leading to the leakage of DMO and a collapse of the pH gradient.

The following sections will delve into the common causes of this membrane breakdown and provide actionable solutions.

Part 2: Troubleshooting Guide - A Symptom-Based Approach

This section is organized by common observational "symptoms" you might encounter during your experiments that suggest DMO leakage.

Symptom 1: Rapid and Unstable DMO Washout Kinetics

Observation: You observe a rapid decline in the DMO signal immediately after loading, or the signal is unstable and does not reach a steady plateau. This is often a primary indicator of significant leakage.

Probable Causes & Solutions:

  • Inadequate Perfusion Pressure: Both excessively high and low perfusion pressures can be detrimental.

    • High Pressure: Can cause physical damage to the vasculature and parenchyma, leading to edema and cell lysis.[5]

    • Low Pressure: Results in inadequate oxygen and nutrient delivery, leading to ischemia and subsequent cell death.[6]

    Solution: Optimize the perfusion pressure for your specific tissue type. While there is no universal optimal pressure, a general starting point for many rodent organs is a mean arterial pressure (MAP) of 70-90 mmHg.[6][7] It is crucial to empirically determine the ideal pressure for your experimental setup.

    Experimental Protocol: Determining Optimal Perfusion Pressure

    • Setup: Prepare at least three identical tissue preparations.

    • Pressure Gradients: Perfuse each preparation at a different constant pressure (e.g., 60, 80, and 100 mmHg).

    • Monitor Edema: Continuously monitor the weight of the tissue. A rapid increase in weight is indicative of edema formation.

    • Assess Viability: At the end of the perfusion, assess tissue viability using a standard assay such as LDH leakage into the perfusate or histological examination.

    • Analyze DMO Kinetics: Load DMO and monitor its washout profile in a separate set of tissues at the determined optimal pressure. The ideal pressure will be the one that maintains tissue viability and results in stable DMO retention.

  • Improper Perfusate Composition: The composition of your perfusion buffer is critical for maintaining tissue homeostasis.

    • Lack of Oncotic Agents: The absence of an oncotic agent, such as albumin, can lead to fluid extravasation and edema.[8][9][10] Albumin helps to maintain the colloid osmotic pressure, counteracting the hydrostatic pressure of the perfusion and preventing fluid from leaking out of the vasculature.[9]

    • Incorrect Ionic and pH Balance: An improperly buffered perfusate with incorrect ionic concentrations can disrupt normal cellular function and lead to cell swelling or shrinkage, both of which can compromise membrane integrity.

    Solution:

    • Include Albumin: Supplement your perfusate with bovine serum albumin (BSA) or a synthetic colloid. A concentration of 1-5% is a common starting point.[9]

    • Use a Physiological Buffer: Employ a well-established physiological salt solution, such as Krebs-Henseleit buffer, and ensure it is properly gassed with 95% O2 / 5% CO2 to maintain a physiological pH of ~7.4.

Table 1: Recommended Perfusion Parameters

ParameterRecommended RangeRationale
Perfusion Pressure (MAP) 70-90 mmHg (tissue-dependent)Balances adequate oxygenation with prevention of shear stress and edema.[6][7]
Albumin Concentration 1-5% (w/v)Maintains colloid osmotic pressure, preventing fluid leakage from vasculature.[8][9]
Perfusate pH 7.35 - 7.45Mimics physiological conditions to maintain cellular homeostasis.
Temperature 37°C (normothermic) or lower (hypothermic)Normothermic conditions maintain normal metabolic rates, while hypothermic conditions can be protective against ischemia.[11]
Symptom 2: High Background Signal or "Leaky" Appearance in Imaging Studies

Observation: In fluorescence imaging experiments, you observe a high and diffuse background signal, making it difficult to distinguish intracellular DMO from the extracellular space. This suggests that DMO is not being effectively retained within the cells.

Probable Causes & Solutions:

  • Suboptimal Temperature Control: Temperature fluctuations can significantly impact tissue metabolism and viability.

    • Hyperthermia: Elevated temperatures can accelerate metabolic processes, leading to a rapid depletion of energy stores and subsequent cell death.[12][13]

    • Hypothermia (Uncontrolled): While controlled hypothermia can be protective, uncontrolled or excessively low temperatures can also be damaging.[11]

    Solution: Maintain a stable and appropriate temperature for your perfusion. For most mammalian tissues, normothermic perfusion at 37°C is standard.[14] If using hypothermic perfusion to reduce metabolic demand, ensure the temperature is precisely controlled.[11]

  • Ischemia-Reperfusion Injury: The process of isolating and starting the perfusion of a tissue can induce a period of ischemia followed by reperfusion, which can lead to the generation of reactive oxygen species and damage to the endothelial glycocalyx, increasing vascular permeability.[15][16][17]

    Solution:

    • Minimize Ischemic Time: Work quickly and efficiently during the surgical preparation to minimize the time between the cessation of in vivo blood flow and the initiation of artificial perfusion.

    • Gradual Reperfusion: Begin the perfusion at a lower pressure and gradually increase it to the target pressure to avoid a sudden shear stress on the vasculature.

    • Antioxidants: Consider the inclusion of antioxidants in your perfusate, such as N-acetylcysteine or ascorbic acid, to mitigate oxidative stress.

Diagram 1: Troubleshooting Workflow for DMO Leakage

Caption: A decision tree for troubleshooting DMO leakage.

Part 3: Frequently Asked Questions (FAQs)

Q1: How can I be sure that what I'm seeing is DMO leakage and not just normal washout?

A1: While some washout is expected, leakage is characterized by a rapid and often mono-exponential decay in the DMO signal. A healthy tissue will exhibit multi-exponential washout kinetics, with a slower component representing the efflux from the intracellular compartment.[18] If the washout is very fast and the signal quickly approaches background levels, it is likely due to leakage. Comparing your washout curves to those from published studies using similar tissues can provide a good benchmark.

Q2: Are there alternatives to DMO for measuring intracellular pH?

A2: Yes, several fluorescent pH indicators are available, such as BCECF and pHrodo dyes.[19][20] These probes can offer advantages in terms of spatial resolution in imaging studies. However, they also have their own set of potential artifacts, including photobleaching and leakage.[19] The choice of probe depends on the specific experimental question and the available equipment. There are also small molecule-based pH probes and nano-pH probes that have been developed.[21][22]

Q3: Can the type of tissue I'm using affect DMO leakage?

A3: Absolutely. Different tissues have varying sensitivities to ischemia and perfusion-related stress. For example, the heart and brain are highly metabolic and less tolerant of ischemia compared to skeletal muscle. Therefore, the optimal perfusion parameters and handling procedures will vary depending on the organ system being studied.

Q4: How can I proactively assess tissue viability to prevent DMO leakage before it happens?

A4: There are several ways to monitor tissue health during an experiment:

  • Monitor Perfusion Pressure and Flow Rate: Sudden changes can indicate a problem, such as a clot or a leak in the system.

  • Measure Lactate Dehydrogenase (LDH) in the Effluent: LDH is a cytosolic enzyme that is released into the perfusate when cells are damaged.[4] Regularly sampling the effluent and assaying for LDH can provide a quantitative measure of cell death.

  • Histological Analysis: At the end of the experiment, fixing and sectioning the tissue for histological examination can reveal signs of cellular damage, such as pyknotic nuclei, cytoplasmic eosinophilia, and edema.

Q5: Could the DMO itself be causing cellular damage?

A5: At the concentrations typically used for pHi measurements, DMO is generally considered to be non-toxic. However, it is always good practice to perform control experiments to confirm that the vehicle used to dissolve the DMO (if any) and the DMO itself are not adversely affecting tissue viability.

By systematically addressing the potential causes of DMO leakage outlined in this guide, you can significantly improve the quality and reliability of your data in perfused tissue experiments. Remember that each tissue and experimental setup is unique, so a degree of empirical optimization will always be necessary.

References

  • Cook, L. L., & Rider, D. N. (Year). Comparison of DMO and flow cytometric methods for measuring intracellular pH and the effect of hyperthermia on the transmembrane pH gradient. PubMed.
  • AAT Bioquest. (n.d.). Intracellular pH Probes.
  • Poole-Wilson, P. A. (Year). DMO method for intracellular pH.
  • Aickin, C. C. (Year). Evaluation of the DMO method for measuring intracellular pH. PubMed.
  • Jacquier, M., et al. (2024). Albumin versus saline infusion for sepsis-related peripheral tissue hypoperfusion: a proof-of-concept prospective study. PMC.
  • BLADE. (n.d.).
  • Lee, W. L., et al. (2020).
  • Thermo Fisher Scientific. (n.d.). pHrodo pH Sensors for Detecting Cytosolic and Vesicle pH. Thermo Fisher Scientific - ES.
  • Özel, R. E., et al. (Year). Single-cell intracellular nano-pH probes. eScholarship.org.
  • Hande, P. E., et al. (2022). Recent Advances in Small Molecule-Based Intracellular pH Probes. PubMed.
  • Dewhirst, M. W., et al. (Year). THERMAL DOSE REQUIREMENT FOR TISSUE EFFECT: EXPERIMENTAL AND CLINICAL FINDINGS. PMC.
  • Yarmolenko, P. S., et al. (Year).
  • De Hert, S. (2024). Pro: Individualized Optimal Perfusion Pressure-Maximizing Patient Care During Cardiopulmonary Bypass. PubMed.
  • Joannidis, M., et al. (2023). The Role of Albumin in the Resuscitation of Hypotensive Patients.
  • VanTeeffelen, J. W. G. E. (Year). How to prevent leaky vessels during reperfusion? Just keep that glycocalyx sealant in place! Critical Care.
  • Li, L., et al. (Year). Kinetic Analysis of Benign and Malignant Breast Lesions With Ultrafast Dynamic Contrast-Enhanced MRI: Comparison With Standard Kinetic Assessment. PMC.
  • Jufar, A. H., et al. (2024). Higher perfusion pressure and pump flow during cardiopulmonary bypass are beneficial for kidney function–a single-centre prospective study. Frontiers.
  • Reddit User. (2015). Mouse perfusion troubleshooting. Reddit.
  • Shrivastava, A., et al. (2025). On the Relationship Between Blood Perfusion, Metabolism and Temperature in Biological Tissue Heat Balance.
  • ScienceDirect. (2026). Membrane integrity. ScienceDirect.
  • VanTeeffelen, J. W. G. E. (2008). How to prevent leaky vessels during reperfusion? Just keep that glycocalyx sealant in place! Crit Care.
  • Smith, B. M., et al. (2023).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Intracellular pH Measurement: DMO Method vs. BCECF Fluorescence

For Researchers, Scientists, and Drug Development Professionals The Critical Role of Intracellular pH Intracellular pH is a tightly regulated physiological parameter that influences a vast array of cellular processes, in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Intracellular pH

Intracellular pH is a tightly regulated physiological parameter that influences a vast array of cellular processes, including enzyme activity, cell proliferation, apoptosis, ion transport, and drug efficacy. Consequently, the accurate measurement of pHi is paramount in many areas of biological research and drug development. This guide offers a comprehensive analysis of two established techniques, providing the technical detail and practical insights necessary for robust and reliable pHi determination.

The DMO Method: A Radiometric Approach Based on Weak Acid Distribution

The DMO method is a classic and reliable technique that infers intracellular pH from the differential distribution of a radiolabeled weak acid, typically ¹⁴C-DMO, between the extracellular and intracellular compartments.

Principle of the DMO Method

The fundamental principle of the DMO method lies in the pH-dependent equilibrium of a weak acid across the cell membrane. The un-ionized form of DMO, being lipid-soluble, can freely diffuse across the cell membrane, while the ionized form is largely membrane-impermeant. At equilibrium, the concentration of the un-ionized DMO is the same on both sides of the membrane. However, the concentration of the ionized form will differ according to the pH of each compartment. By measuring the total concentration of DMO inside and outside the cell, and knowing the extracellular pH and the pKa of DMO, the intracellular pH can be calculated using the Henderson-Hasselbalch equation.

The formula for calculating intracellular pH (pHi) using the DMO method is:

pHi = pKa + log10 [ ( [DMO]i / [DMO]e * (10^(pHe - pKa) + 1) ) - 1 ]

Where:

  • pHi is the intracellular pH.

  • pKa is the acid dissociation constant of DMO (approximately 6.13 at 37°C).

  • [DMO]i is the total intracellular concentration of DMO.

  • [DMO]e is the total extracellular concentration of DMO.

  • pHe is the extracellular pH.

Experimental Workflow

The DMO method involves a series of steps to determine the distribution of the radiolabeled weak acid.

DMO_Workflow cluster_prep Cell Preparation cluster_incubation Incubation with Radiolabeled DMO cluster_separation Separation of Cells from Medium cluster_analysis Analysis prep Prepare cell suspension or culture incubation Incubate cells with known concentration of ¹⁴C-DMO and an extracellular space marker (e.g., ³H-inulin) prep->incubation separation Separate cells from the extracellular medium (e.g., centrifugation through an oil layer) incubation->separation lysis Lyse cells to release intracellular contents separation->lysis scintillation Measure radioactivity of ¹⁴C-DMO and ³H-inulin in cell lysate and extracellular medium via liquid scintillation counting lysis->scintillation calculation Calculate intracellular and extracellular DMO concentrations and determine intracellular water volume scintillation->calculation pHi_calc Calculate pHi using the Henderson-Hasselbalch equation calculation->pHi_calc BCECF_Workflow cluster_loading Cell Loading cluster_measurement Fluorescence Measurement cluster_calibration In Situ Calibration loading Incubate cells with BCECF-AM deesterification Allow for de-esterification by intracellular esterases loading->deesterification excitation Excite cells alternately at ~490 nm (pH-sensitive) and ~440 nm (isosbestic point) deesterification->excitation emission Measure fluorescence emission at ~535 nm excitation->emission ratio Calculate the 490/440 fluorescence ratio emission->ratio pHi_determination Generate a calibration curve to convert experimental ratios to pHi ratio->pHi_determination nigericin Equilibrate intracellular and extracellular pH using a proton ionophore (e.g., Nigericin) in high K⁺ buffer calibration_curve Measure fluorescence ratios at a series of known extracellular pH values nigericin->calibration_curve calibration_curve->pHi_determination

Caption: Workflow of the BCECF fluorescence method for intracellular pH measurement.

Head-to-Head Comparison: DMO Method vs. BCECF Fluorescence

The choice between the DMO and BCECF methods depends on the specific experimental requirements, including the need for temporal and spatial resolution, the cell type, and the available equipment. A direct comparison has shown that pHi values determined by both methods can agree within 0.1 pH units. [1]

Feature DMO Method BCECF Fluorescence
Principle Distribution of a radiolabeled weak acid (¹⁴C-DMO) across the cell membrane. Ratiometric fluorescence of a pH-sensitive dye (BCECF).
Temporal Resolution Low; provides a single, time-averaged pHi value. Not suitable for dynamic measurements. High; allows for real-time monitoring of pHi changes.
Spatial Resolution None; provides an average pHi for the entire cell population. High; enables single-cell and subcellular pHi measurements with microscopy.
Sensitivity Good; can detect small changes in average pHi. Excellent; highly sensitive to small fluctuations in pHi. [2]
Throughput Low; requires multiple steps and scintillation counting. High; amenable to high-throughput screening using plate readers and flow cytometry. [3]
Invasiveness Minimally invasive, but requires cell lysis for measurement. Non-invasive for measurement, but dye loading and phototoxicity can be concerns. [4]
Equipment Liquid scintillation counter, centrifuge. Fluorescence microscope, plate reader, or flow cytometer.
Major Advantages - Established and well-validated method.- Does not suffer from phototoxicity or dye leakage issues. - High temporal and spatial resolution.- Ratiometric measurement minimizes errors.- Suitable for live-cell imaging and high-throughput applications.

| Major Disadvantages | - Use of radioactivity.- Low temporal and spatial resolution.- Inapplicable in certain conditions (e.g., ischemia).<[5]br>- Slow equilibration time. | - Potential for phototoxicity and photobleaching.<[4]br>- Dye leakage and compartmentalization can be issues.- Isomeric variability of BCECF-AM can affect reproducibility. |

In-Depth Experimental Protocols

DMO Method for Intracellular pH Measurement

This protocol provides a generalized procedure for determining pHi using the ¹⁴C-DMO distribution method.

Materials:

  • Cell culture or suspension

  • Physiological buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • ¹⁴C-DMO (5,5-dimethyl-2,4-oxazolidinedione)

  • ³H-Inulin (or another extracellular space marker)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Centrifuge with the capability for oil-stop separation (e.g., microcentrifuge)

  • Inert oil (e.g., a mixture of silicone oil and paraffin oil)

Procedure:

  • Cell Preparation: Prepare a suspension of cells at a known density in a physiological buffer with a defined extracellular pH (pHe).

  • Incubation: Add ¹⁴C-DMO (final concentration typically 0.1-1.0 µCi/mL) and ³H-inulin (final concentration typically 0.5-1.0 µCi/mL) to the cell suspension. Incubate at 37°C for a sufficient time to allow for the equilibration of DMO across the cell membranes (typically 30-60 minutes).

  • Separation: Layer a sample of the cell suspension over an inert oil mixture in a microcentrifuge tube. Centrifuge at high speed (e.g., 12,000 x g) for 1-2 minutes to pellet the cells at the bottom of the tube, separating them from the extracellular medium.

  • Sample Collection:

    • Carefully collect a sample of the supernatant (extracellular medium).

    • Aspirate the remaining supernatant and the oil layer.

    • Lyse the cell pellet with a suitable lysis buffer (e.g., perchloric acid or a detergent-based buffer).

  • Scintillation Counting:

    • Add the extracellular medium sample and the cell lysate to separate scintillation vials containing scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) of ¹⁴C and ³H in each sample using a liquid scintillation counter with dual-channel counting capabilities.

  • Calculations:

    • Determine the intracellular water volume by subtracting the extracellular space (calculated from ³H-inulin counts) from the total pellet volume.

    • Calculate the intracellular concentration of ¹⁴C-DMO based on the radioactivity in the cell lysate and the intracellular water volume.

    • Calculate the extracellular concentration of ¹⁴C-DMO from the radioactivity in the supernatant.

    • Use the Henderson-Hasselbalch equation provided earlier to calculate the intracellular pH.

BCECF Fluorescence Method for Intracellular pH Measurement

This protocol outlines the steps for measuring pHi using BCECF-AM with fluorescence microscopy.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • BCECF-AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Nigericin (proton ionophore)

  • High potassium calibration buffers (with a range of known pH values)

  • Fluorescence microscope equipped with appropriate filter sets for BCECF (excitation ~440 nm and ~490 nm, emission ~535 nm)

Procedure:

  • BCECF-AM Stock Solution: Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO.

  • Cell Loading:

    • Wash cultured cells once with pre-warmed (37°C) HBSS.

    • Prepare a loading solution by diluting the BCECF-AM stock solution in HBSS to a final concentration of 2-5 µM.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C, protected from light.

  • Wash and De-esterification:

    • Wash the cells twice with pre-warmed HBSS to remove extracellular dye.

    • Incubate the cells in fresh HBSS for at least 30 minutes at 37°C to allow for complete de-esterification of the BCECF-AM.

  • Fluorescence Imaging:

    • Mount the cells on the fluorescence microscope.

    • Acquire fluorescence images by alternately exciting the cells at ~490 nm and ~440 nm and collecting the emission at ~535 nm.

    • Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for regions of interest within the cells.

  • In Situ Calibration:

    • Prepare a series of high potassium calibration buffers with known pH values (e.g., 6.5, 7.0, 7.5, 8.0).

    • Add nigericin (final concentration 5-10 µM) to each calibration buffer.

    • Sequentially perfuse the cells with the calibration buffers, allowing the intracellular and extracellular pH to equilibrate for each pH value.

    • Measure the 490/440 fluorescence ratio for each known pH.

  • Data Analysis:

    • Plot the measured fluorescence ratios against the corresponding pH values of the calibration buffers to generate a calibration curve.

    • Use the calibration curve to convert the experimental fluorescence ratios into intracellular pH values.

Conclusion: Selecting the Right Tool for the Job

Both the DMO method and BCECF fluorescence are powerful techniques for measuring intracellular pH, each with its own set of strengths and limitations. The DMO method, while providing a reliable average pHi for a cell population, lacks the temporal and spatial resolution required for dynamic studies. In contrast, BCECF fluorescence offers the ability to monitor pHi changes in real-time and at the single-cell level, making it the preferred choice for a wide range of modern cell biology applications. However, researchers must be mindful of the potential artifacts associated with fluorescent dyes, such as phototoxicity and dye leakage.

By carefully considering the specific research question, the experimental system, and the available resources, investigators can confidently select the most appropriate method to obtain accurate and meaningful data on the critical role of intracellular pH in cellular function.

References

  • Cook, J. A., & Fox, M. H. (1990). Comparison of DMO and flow cytometric methods for measuring intracellular pH and the effect of hyperthermia on the transmembrane pH gradient. Cytometry, 11(5), 617–623.
  • Poole-Wilson, P. A. (1976). DMO method for intracellular pH.
  • Stratech. (n.d.). Intracellular pH. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Reagent for Monitoring Intracellular pH BCECF. Retrieved from [Link]

  • Hinke, J. A., & Menard, M. R. (1978). Evaluation of the DMO method for measuring intracellular pH.
  • Roos, A., & Boron, W. F. (1981). Comparison of microelectrode, DMO, and methylamine methods for measuring intracellular pH. The American Journal of Physiology, 240(5), C129–C134.
  • Nishigaki, T., Jose, O., Gonzalez-Cota, A. L., Romero, F., & Darszon, A. (2020). Quantitative Intracellular pH Determinations in Single Live Mammalian Spermatozoa Using the Ratiometric Dye SNARF-5F. Frontiers in Cell and Developmental Biology, 8, 27.
  • Waddell, W. J., & Butler, T. C. (1959). Calculation of intracellular pH from the distribution of 5,5-dimethyl-2,4-oxazolidinedione (DMO). Application to skeletal muscle of the dog.
  • Musgrove, E., & Rugg, C. (1991). Ratiometric measurement of intracellular pH of cultured cells with BCECF in a fluorescence multi-well plate reader. Journal of Biochemical and Biophysical Methods, 22(1), 21–29.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 5,5-Dimethyloxazolidine-2,4-dione

Introduction & Mechanistic Causality In drug development and synthetic chemistry, 5,5-Dimethyloxazolidine-2,4-dione (commonly known as Dimethadione, CAS 695-53-4) is a highly valued small molecule inhibitor and an active...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

In drug development and synthetic chemistry, 5,5-Dimethyloxazolidine-2,4-dione (commonly known as Dimethadione, CAS 695-53-4) is a highly valued small molecule inhibitor and an active metabolite of the anticonvulsant trimethadione . However, its proper handling and disposal are frequently misunderstood in laboratory settings.

As a Senior Application Scientist, I frequently observe laboratories treating this compound with standard organic waste protocols. This is a critical operational error. Because Dimethadione functions as a weak, non-metabolizable organic acid, it can readily alter intracellular pH and act as a blocker of T-type calcium channels if systemic exposure occurs . Furthermore, its white crystalline powder form poses a severe inhalation hazard. Standard disposal without strict dust mitigation can aerosolize the compound. When these micro-crystals dissolve in the moisture of the respiratory tract, they locally lower the pH and cross cell membranes, leading to severe respiratory tract damage (H335) and cumulative organ toxicity (H373) .

To ensure absolute safety, every protocol described below is designed as a self-validating system —meaning the procedure includes built-in verification steps to scientifically prove the hazard has been neutralized.

Physico-Chemical & Hazard Profile

Understanding the quantitative properties of 5,5-Dimethyloxazolidine-2,4-dione is essential for predicting its behavior during disposal.

ParameterValue / ClassificationOperational Implication & Causality
CAS Number 695-53-4Unique identifier required for hazardous waste manifesting .
Molecular Weight 129.11 g/mol Low molecular weight facilitates rapid systemic absorption upon exposure .
Physical State White Crystalline PowderHigh risk of aerosolization; mandates strict dust control during disposal [[1]]().
Water Solubility SolubleWill spread rapidly in water systems; strictly prohibit drain/sink disposal .
Skin/Eye Irritation Category 2 (H315, H319)Direct contact alters local pH, causing severe tissue inflammation .
Systemic Toxicity Category 2 (H373), Category 3 (H335)Repeated inhalation disrupts neuromuscular transmission and damages organs .
Incompatible Materials Strong Oxidizing AgentsContact risks exothermic reaction and rapid, uncontrolled degradation .

Acute Spill Response & Containment Workflow

When a spill occurs, the immediate goal is to neutralize the release without generating airborne particulates.

SpillDisposalWorkflow A 5,5-Dimethyloxazolidine Spill Detected B Assess Spill Volume & Isolate Area A->B C Don PPE: N95/P100 Respirator, Nitrile Gloves, Goggles B->C D Dry Sweep / Shovel (Zero Dust Generation) C->D E Transfer to Sealable HDPE Waste Container D->E F Verify Surface pH (Ensure Neutrality) E->F G Label as Hazardous Waste (Irritant / Toxic) F->G H Final Destruction via High-Temp Incineration G->H

Figure 1: Logical workflow for 5,5-Dimethyloxazolidine spill containment and disposal.

Step-by-Step Spill Methodology:
  • Area Isolation : Immediately restrict access to the spill zone. Ensure local exhaust ventilation (e.g., fume hoods or snorkel exhausts) is operating at maximum capacity.

  • PPE Donning : Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant safety goggles, and nitrile gloves. Causality: Nitrile provides an effective chemical barrier against weak organic acids, while the P100 respirator is mandatory to prevent inhalation of aerosolized crystals .

  • Dust-Free Containment : Using a non-sparking, anti-static brush and dustpan, carefully sweep the solid. Critical Rule: Never use compressed air or dry sweeping methods that vigorously agitate the powder. If necessary, lightly dampen the powder with a minimal amount of water to suppress dust before collection.

  • Surface Decontamination : Wipe the affected area with a damp, disposable cloth to capture any microscopic residual crystals.

  • Self-Validation (pH Verification) : Swab the cleaned surface with a wetted cotton swab and test with pH indicator paper. Causality: Because 5,5-Dimethyloxazolidine-2,4-dione is a weak acid, a neutral reading (pH ~7) scientifically validates that the chemical has been completely removed from the surface.

  • Waste Consolidation : Place all collected material, including the contaminated wipes, brush, and disposable PPE, into the designated hazardous waste container.

Routine Laboratory Disposal Procedures

Objective : Safely package and manifest 5,5-Dimethyloxazolidine-2,4-dione for final destruction.

Step-by-Step Disposal Methodology:
  • Segregation : Isolate the chemical waste from any strong oxidizing agents. Causality: Mixing with oxidizers can trigger an exothermic reaction, potentially compromising the waste container .

  • Primary Packaging : Transfer the solid waste into a high-density polyethylene (HDPE) or glass container using a clean, anti-static spatula.

  • Self-Validation (Seal Integrity) : Secure the cap and perform a torque check. Invert the container (if containing solvent slurries) to verify zero leakage. A perfectly sealed container prevents the escape of respirable dust.

  • Secondary Containment : Place the primary container into a secondary spill-proof bin to safeguard against accidental drops during transport.

  • Labeling : Affix a GHS-compliant label clearly stating "Hazardous Waste: 5,5-Dimethyloxazolidine-2,4-dione", including the Category 2 Irritant and Target Organ Toxicity pictograms.

  • Final Destruction : Route the manifested waste to an approved hazardous waste facility for high-temperature incineration. Causality: Incineration is the only approved destruction method because thermal decomposition breaks the molecule down into nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) . The facility's environmental scrubbers can safely neutralize these gases, preventing the highly water-soluble parent compound from entering the local water table.

Sources

Handling

A Researcher's Guide to the Safe Handling of 5,5-Dimethyloxazolidine-2,4-dione

As professionals dedicated to advancing scientific discovery, our primary commitment is to safety and precision in the laboratory. This guide provides essential, field-tested protocols for the safe handling of 5,5-Dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

As professionals dedicated to advancing scientific discovery, our primary commitment is to safety and precision in the laboratory. This guide provides essential, field-tested protocols for the safe handling of 5,5-Dimethyloxazolidine-2,4-dione (CAS No. 695-53-4), a versatile intermediate in pharmaceutical and chemical synthesis. Adherence to these procedures is critical for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.

Understanding the Hazard Profile

5,5-Dimethyloxazolidine-2,4-dione is a white, solid organic compound.[1][2] While it is a valuable building block in organic synthesis, it is not without hazards.[3][4] The primary risks associated with this chemical are:

  • Skin Irritation: Direct contact can cause skin irritation.[5]

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[5]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[6]

  • Harmful if Swallowed: Ingestion of this chemical is harmful.[6][7]

  • Potential for Organ Damage: Prolonged or repeated exposure may cause damage to organs.[5]

Given these hazards, a comprehensive personal protective equipment (PPE) and handling plan is not merely a recommendation—it is a necessity.

Chemical and Physical Properties

A fundamental understanding of a chemical's properties is foundational to its safe handling.

PropertyValueSource
CAS Number 695-53-4[1]
Molecular Formula C5H7NO3[1]
Molecular Weight 129.11 g/mol [8]
Appearance White powder/solid[1][2]
Melting Point 75 - 80 °C (167 - 176 °F)[2][7]
Boiling Point 137 °C @ 6 mmHg[7]
Solubility 5% in water (20°C)[2]
Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling 5,5-Dimethyloxazolidine-2,4-dione.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles or a face shieldStandard laboratory safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles.[5][9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation.
Skin Nitrile rubber gloves and a lab coatNitrile gloves provide adequate protection against incidental contact.[2] Always check gloves for integrity before use and change them frequently, or immediately if contaminated.[10] A buttoned lab coat should be worn to protect the skin and personal clothing.
Respiratory Use in a well-ventilated area. A dust mask (N95 or equivalent) may be necessary.Handling should be performed in a chemical fume hood to minimize the inhalation of dust.[4] If a fume hood is not available, or if dust generation is unavoidable, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges should be used.[9][11]
Operational Plan: Handling and Storage Protocols

A systematic approach to handling and storage is essential for minimizing risk.

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a well-ventilated area to control dust.[4] Use a spatula or other appropriate tool to handle the solid. Avoid scooping with weighing paper, which can generate dust.

  • Cleaning: After handling, thoroughly clean all surfaces and equipment. Wash hands and any exposed skin with soap and water.[5]

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing.

Proper storage is crucial for maintaining the chemical's stability and preventing accidental exposure.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Some suppliers recommend storage at 0-8 °C.[3]

Emergency Response and Disposal Plan

Preparedness for unexpected events is a hallmark of a safe laboratory environment.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately.[6]

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the spilled solid. Avoid generating dust.

  • Collect the material in a suitable, closed container for disposal.[5]

Dispose of 5,5-Dimethyloxazolidine-2,4-dione and any contaminated materials as hazardous waste.[5] All disposal must be in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.

Safe Handling Workflow Diagram

The following diagram illustrates the key decision points and actions for the safe handling of 5,5-Dimethyloxazolidine-2,4-dione.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste and Storage prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh_transfer Weigh and Transfer Chemical don_ppe->weigh_transfer Proceed to Handling clean_up Clean Work Area and Equipment weigh_transfer->clean_up spill Spill Occurs weigh_transfer->spill Potential Hazard doff_ppe Doff PPE clean_up->doff_ppe Complete Handling wash_hands Wash Hands Thoroughly doff_ppe->wash_hands store Store in a Cool, Dry, Ventilated Area wash_hands->store Proper Storage dispose Dispose of Waste as Hazardous wash_hands->dispose Proper Disposal emergency_ppe Don Emergency PPE spill->emergency_ppe contain_spill Contain and Clean Up Spill emergency_ppe->contain_spill dispose_spill Dispose of Contaminated Material contain_spill->dispose_spill

Caption: Workflow for the safe handling of 5,5-Dimethyloxazolidine-2,4-dione.

References

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